molecular formula C24H17F10NO4 B1244423 L791943

L791943

Cat. No.: B1244423
M. Wt: 573.4 g/mol
InChI Key: VIOWRSXFEPSZFI-UHFFFAOYSA-N
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Description

L-791943 is a selective and potent inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). This compound has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory and respiratory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-791943 involves several steps, including the formation of a stable bis-difluoromethoxy catechol and a pendant hexafluorocarbinolThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of L-791943 would likely involve scaling up the laboratory synthesis procedures to larger reactors, optimizing reaction conditions for higher yields, and ensuring compliance with safety and environmental regulations. The process would also include purification steps such as crystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

L-791943 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in L-791943.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving L-791943 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of L-791943 depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a research tool to study the inhibition of phosphodiesterase-4 and its effects on cAMP levels.

    Biology: Investigated for its role in modulating inflammatory responses and immune cell functions.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, respiratory conditions like asthma, and chronic obstructive pulmonary disease (COPD).

    Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

L-791943 exerts its effects by selectively inhibiting phosphodiesterase-4 (PDE4), which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the modulation of various cellular processes, including the suppression of inflammatory responses. The compound targets specific molecular pathways involved in inflammation and immune cell regulation .

Comparison with Similar Compounds

L-791943 is unique in its high selectivity and potency as a PDE4 inhibitor. Similar compounds include:

    CDP-840: Another PDE4 inhibitor, but with lower metabolic stability compared to L-791943.

    Roflumilast: A PDE4 inhibitor used clinically for the treatment of COPD, but with different pharmacokinetic properties.

    Cilomilast: Another PDE4 inhibitor with distinct therapeutic applications and side effect profiles.

L-791943 stands out due to its long half-life, high metabolic stability, and favorable pharmacokinetic properties, making it a promising candidate for further research and development .

Properties

Molecular Formula

C24H17F10NO4

Molecular Weight

573.4 g/mol

IUPAC Name

2-[4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(1-oxidopyridin-1-ium-4-yl)ethyl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C24H17F10NO4/c25-20(26)38-18-6-3-15(12-19(18)39-21(27)28)17(11-13-7-9-35(37)10-8-13)14-1-4-16(5-2-14)22(36,23(29,30)31)24(32,33)34/h1-10,12,17,20-21,36H,11H2

InChI Key

VIOWRSXFEPSZFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC2=CC=[N+](C=C2)[O-])C3=CC(=C(C=C3)OC(F)F)OC(F)F)C(C(F)(F)F)(C(F)(F)F)O

Synonyms

L-791,943
L-791943

Origin of Product

United States

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